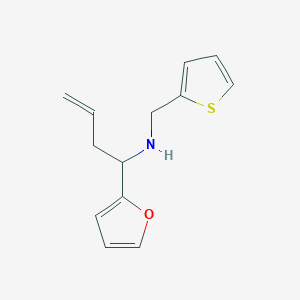

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine, also known as FBA-TMA, is an organic compound that has recently been of interest in the scientific community due to its potential applications in research and lab experiments. FBA-TMA is a member of the thiophen-2-ylmethyl-amine family of compounds, which are characterized by their sulfur-containing aromatic rings. This compound has been used as a building block in the synthesis of various organic compounds, and its unique properties have made it a promising candidate for use in a variety of scientific research applications.

Scientific Research Applications

Polymeric Applications

Hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported, showcasing novel electroactive films produced through electrochemical polymerization. These polymers can be repeatedly oxidized and reduced with little loss of electrochemical activity, indicating potential applications in electronic devices and sensors (Baldwin et al., 2008).

Synthetic Chemistry

Efficient synthetic routes to furan and thiophene derivatives have been developed, playing a crucial role in creating potentially bioactive compounds and functional materials. For instance, ZnCl2-catalyzed [4+1] annulation processes afford highly functionalized furans and thiophenes, demonstrating wide substrate scopes and functional group tolerance (He et al., 2020).

Photoinduced Chemical Synthesis

Photoinduced direct oxidative annulation techniques provide access to polyheterocyclic compounds, highlighting the potential for developing complex organic molecules without the need for transition metals or oxidants. Such methods underscore the utility in synthesizing compounds for chemical sensors or pharmaceutical intermediates (Zhang et al., 2017).

Multicomponent Chemical Synthesis

The multicomponent synthesis approach has been utilized to produce highly functionalized bifurans and thiophen-2-ylfurans, demonstrating an efficient pathway to synthesize complex organic structures that could have applications in material science or as pharmaceutical intermediates (Sayahi et al., 2015).

Supercapacitor Materials

Electrochemical studies on polymers derived from furan and thiophene compounds show enhanced capacitance properties, suggesting their potential as electrode materials for energy storage applications. These findings could pave the way for the development of more efficient and sustainable supercapacitors (Mo et al., 2015).

Antimicrobial Applications

Compounds synthesized from furan and thiophene derivatives have been evaluated for their antimicrobial activity, indicating the potential for developing new antimicrobial agents that could be used in medical or agricultural sectors (Arora et al., 2013).

properties

IUPAC Name |

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11/h2-4,6-9,12,14H,1,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQRMFVEMKOGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CO1)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2979801.png)

![3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2979802.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)

![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)

![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)

![Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate](/img/structure/B2979818.png)

![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)

![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)